3-(Butan-2-yloxy)benzene-1-sulfonyl chloride
Overview
Description
3-(Butan-2-yloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing the sulfonyl group into other molecules. This compound is characterized by the presence of a benzene ring substituted with a butan-2-yloxy group and a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-hydroxybenzene-1-sulfonyl chloride with butan-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Hydroxybenzene-1-sulfonyl chloride+Butan-2-ol→3-(Butan-2-yloxy)benzene-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yloxy)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group is hydrolyzed to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide are used to hydrolyze the sulfonyl chloride group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonothioates, depending on the nucleophile used.
Hydrolysis: The major product is 3-(Butan-2-yloxy)benzene-1-sulfonic acid.
Reduction: The major products are 3-(Butan-2-yloxy)benzene-1-sulfinyl chloride or 3-(Butan-2-yloxy)benzene-1-thiol.
Scientific Research Applications
3-(Butan-2-yloxy)benzene-1-sulfonyl chloride has diverse applications in scientific research, including:
Organic Synthesis:
Pharmaceuticals: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.
Material Science: It is used in the preparation of sulfonated polymers and resins, which have applications in ion exchange, catalysis, and membrane technology.
Biochemistry: The compound is used to modify proteins and peptides by introducing sulfonyl groups, which can affect their activity, stability, and solubility.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophilic site on the target molecule. This reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion. The resulting sulfonylated product can have altered chemical and biological properties, depending on the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxy)benzene-1-sulfonyl chloride
- 3-(Ethoxy)benzene-1-sulfonyl chloride
- 3-(Propoxy)benzene-1-sulfonyl chloride
Comparison
3-(Butan-2-yloxy)benzene-1-sulfonyl chloride is unique among its analogs due to the presence of the butan-2-yloxy group, which imparts different steric and electronic properties compared to the methoxy, ethoxy, and propoxy analogs. These differences can affect the reactivity, solubility, and stability of the compound, making it suitable for specific applications where other analogs may not be as effective.
Properties
IUPAC Name |
3-butan-2-yloxybenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-3-8(2)14-9-5-4-6-10(7-9)15(11,12)13/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPIJVJGPLCDGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC(=CC=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264156 | |
Record name | 3-(1-Methylpropoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69129-62-0 | |
Record name | 3-(1-Methylpropoxy)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69129-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Methylpropoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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